4-Chloro-2-isopropyl-5-(2-methoxyethyl)pyrimidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-isopropyl-5-(2-methoxyethyl)pyrimidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloro-2-isopropylpyrimidine with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-isopropyl-5-(2-methoxyethyl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The methoxyethyl group can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used.
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Scientific Research Applications
4-Chloro-2-isopropyl-5-(2-methoxyethyl)pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-isopropyl-5-(2-methoxyethyl)pyrimidine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-isopropyl-5-methylphenol: Similar structure but with a methyl group instead of a methoxyethyl group.
4-Chloro-2-isopropylpyrimidine: Lacks the methoxyethyl group, making it less complex.
Uniqueness
4-Chloro-2-isopropyl-5-(2-methoxyethyl)pyrimidine is unique due to the presence of both the chloro and methoxyethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
Properties
Molecular Formula |
C10H15ClN2O |
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Molecular Weight |
214.69 g/mol |
IUPAC Name |
4-chloro-5-(2-methoxyethyl)-2-propan-2-ylpyrimidine |
InChI |
InChI=1S/C10H15ClN2O/c1-7(2)10-12-6-8(4-5-14-3)9(11)13-10/h6-7H,4-5H2,1-3H3 |
InChI Key |
XRSFMCZKNRXDHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(C(=N1)Cl)CCOC |
Origin of Product |
United States |
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